3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile
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Description
3-(Dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile (DMAPCN) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a versatile molecule with a broad range of synthetic, biochemical, and physiological effects.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
3-(Dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile has been instrumental in the synthesis of a variety of heterocyclic compounds. One of its applications includes its reaction with phenylhydrazine, leading to the formation of pyrazole derivatives. This compound also reacts with α-heteroarylamines, leading to the creation of condensed indolylpyrimidines, a new class of meridianine natural product analogs. This is significant in the field of synthetic chemistry, particularly for the development of compounds with potential biological activities (Radwan et al., 2009).
Anti-Estrogenic Properties and Antitumor Activities
The compound has been used to derive novel pyrazole-based heterocycles, which showed promising results in in vivo anti-estrogenic activities. The derivatives were found to be equipotent or superior to the reference drug, letrozole. Additionally, in vitro antitumor screenings against breast and ovarian tumor subpanels revealed significant cytotoxic activities against certain types of tumors by some of the synthesized compounds (Farag et al., 2010).
Development of Antimicrobial Compounds
Research indicates that derivatives synthesized from 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile display considerable antimicrobial properties. The efficiency of growth inhibition for both gram-positive and gram-negative bacteria by these compounds has been documented, presenting a potential for developing new antimicrobial agents (Shaaban, 2008).
Generation of Structurally Diverse Compounds
The compound also serves as a starting material in alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. This versatility is crucial in drug discovery and material science for creating compounds with tailored properties (Roman, 2013).
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-5-9(2)15(13-8)11(16)10(6-12)7-14(3)4/h5,7H,1-4H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHNHHQFATQRA-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=CN(C)C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=C/N(C)C)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile |
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